molecular formula C20H21ClN2O3 B13139294 1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione CAS No. 88605-43-0

1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione

Cat. No.: B13139294
CAS No.: 88605-43-0
M. Wt: 372.8 g/mol
InChI Key: DAFIKKSKHYMPMA-UHFFFAOYSA-N
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Description

1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of amino, chloro, and hexyloxy substituents on the anthracene-9,10-dione core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

    Substitution: The chloro and hexyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinones, which can be further functionalized for specific applications.

Scientific Research Applications

1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. It also inhibits key enzymes such as topoisomerases and kinases, which are essential for cell proliferation . The presence of amino and chloro groups enhances its binding affinity to these molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diamino-6-chloro-2-(hexyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring precise molecular interactions and high-performance materials.

Properties

CAS No.

88605-43-0

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

1,4-diamino-6-chloro-2-hexoxyanthracene-9,10-dione

InChI

InChI=1S/C20H21ClN2O3/c1-2-3-4-5-8-26-15-10-14(22)16-17(18(15)23)19(24)12-7-6-11(21)9-13(12)20(16)25/h6-7,9-10H,2-5,8,22-23H2,1H3

InChI Key

DAFIKKSKHYMPMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)Cl)N

Origin of Product

United States

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